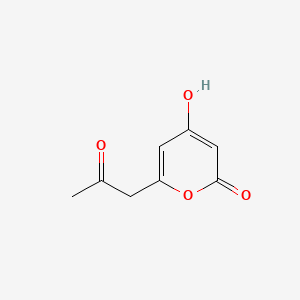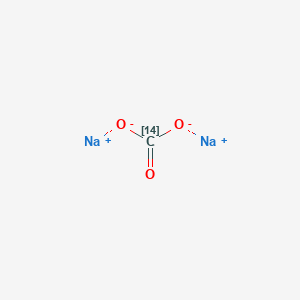
Disodium;oxo(114C)methanediolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;oxo(114C)methanediolate is a chemical compound with the molecular formula Na2CO3. It is commonly known as disodium carbonate or soda ash. This compound is widely used in various industrial applications due to its alkaline properties and ability to act as a buffering agent.
准备方法
Synthetic Routes and Reaction Conditions
Disodium;oxo(114C)methanediolate can be synthesized through several methods. One common method involves the Solvay process, which uses sodium chloride (NaCl) and calcium carbonate (CaCO3) as raw materials. The reaction involves the following steps:
- Ammonia (NH3) is absorbed in water to form ammonium hydroxide (NH4OH).
- Carbon dioxide (CO2) is bubbled through the ammonium hydroxide solution to form ammonium carbonate ((NH4)2CO3).
- Sodium chloride is added to the ammonium carbonate solution, resulting in the formation of sodium bicarbonate (NaHCO3) and ammonium chloride (NH4Cl).
- Sodium bicarbonate is then heated to decompose it into this compound and water (H2O).
Industrial Production Methods
In industrial settings, this compound is produced using the Solvay process on a large scale. The process involves the continuous recycling of ammonia, making it economically viable and environmentally friendly. The final product is obtained by crystallizing and drying the this compound.
化学反应分析
Types of Reactions
Disodium;oxo(114C)methanediolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sodium carbonate peroxide (Na2CO4).
Reduction: It can be reduced to form sodium bicarbonate (NaHCO3).
Substitution: It can react with acids to form corresponding salts and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Carbon dioxide (CO2) is used to reduce this compound to sodium bicarbonate.
Substitution: Acids such as hydrochloric acid (HCl) are used to react with this compound.
Major Products Formed
Oxidation: Sodium carbonate peroxide (Na2CO4).
Reduction: Sodium bicarbonate (NaHCO3).
Substitution: Corresponding salts (e.g., sodium chloride) and carbon dioxide (CO2).
科学研究应用
Disodium;oxo(114C)methanediolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a buffering agent to maintain pH levels.
Biology: It is used in biological research to study cellular processes and as a component in buffer solutions.
Medicine: It is used in the pharmaceutical industry to manufacture antacids and other medications.
Industry: It is used in the production of glass, detergents, and paper, as well as in water treatment processes.
作用机制
The mechanism of action of disodium;oxo(114C)methanediolate involves its ability to act as a base and neutralize acids. It dissociates in water to form sodium ions (Na+) and carbonate ions (CO3^2-), which can react with hydrogen ions (H+) to form water and carbon dioxide. This neutralization reaction is the basis for its use as an antacid and buffering agent.
相似化合物的比较
Disodium;oxo(114C)methanediolate can be compared with other similar compounds such as:
Sodium bicarbonate (NaHCO3):
Sodium hydroxide (NaOH):
Potassium carbonate (K2CO3): Similar to this compound, it is used in glass manufacturing and as a buffering agent.
This compound is unique due to its moderate alkalinity, making it suitable for a wide range of applications without being as corrosive as stronger bases like sodium hydroxide.
属性
IUPAC Name |
disodium;oxo(114C)methanediolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2/i1+2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBYLPFSWZWCQE-AEAMRFAVSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[14C](=O)([O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CNa2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.981 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-phenyl-5,5'-spirobi[benzo[b]arsindole]](/img/structure/B576677.png)
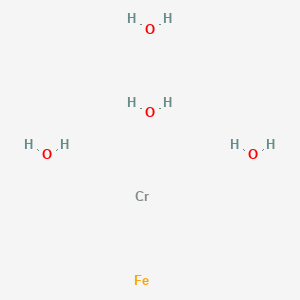
![1-(3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B576680.png)

![1-(6-Chloro-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B576682.png)
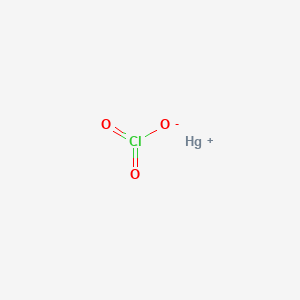
![2-[3-(Dimethylamino)propoxy]-3-pyridinamine](/img/structure/B576686.png)
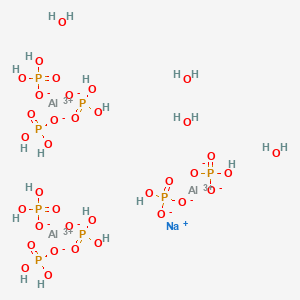
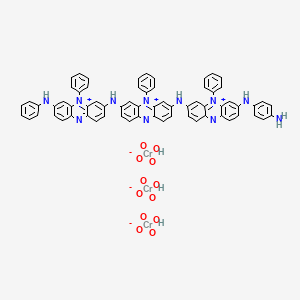
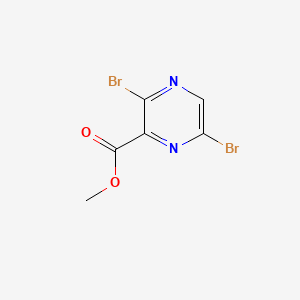
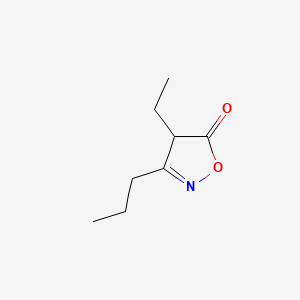
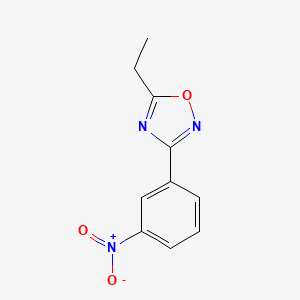
![3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(dimethylazaniumyl)phenyl]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate](/img/structure/B576694.png)
